N-(4-{[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-hydroxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound
Scientific Research Applications
N-(4-{[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
- N-(4-{[4-(Phenylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-(4-{[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide stands out due to its unique structural features, such as the presence of the 1,3,5-triazine ring and the hydroxyethyl group
Properties
Molecular Formula |
C13H19N5O4S |
---|---|
Molecular Weight |
341.39 g/mol |
IUPAC Name |
N-[4-[[3-(2-hydroxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H19N5O4S/c1-10(20)16-11-2-4-12(5-3-11)23(21,22)17-13-14-8-18(6-7-19)9-15-13/h2-5,19H,6-9H2,1H3,(H,16,20)(H2,14,15,17) |
InChI Key |
QPLSYERZODIAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCO |
Origin of Product |
United States |
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